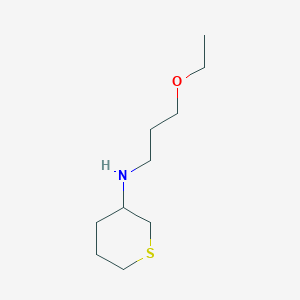

N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethoxypropyl)thian-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NOS/c1-2-12-7-4-6-11-10-5-3-8-13-9-10/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKXFZJGUKXLRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1CCCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Ethoxypropyl Tetrahydro 2h Thiopyran 3 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. The primary disconnections for N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine are identified at the C-N bond of the secondary amine and within the tetrahydrothiopyran (B43164) ring.

A primary retrosynthetic disconnection of the target molecule is at the bond between the nitrogen atom and the 3-ethoxypropyl group. This C-N bond disconnection leads to two key synthons: the tetrahydro-2H-thiopyran-3-amine core and a 3-ethoxypropyl electrophile. This suggests a synthetic strategy involving the alkylation of the pre-formed aminothiopyran ring.

Further disconnection of the tetrahydro-2H-thiopyran-3-amine core reveals a precursor such as a tetrahydrothiopyranone, where the amine can be introduced via reductive amination. The thiopyran ring itself can be conceptually broken down through disconnections of the C-S bonds, suggesting starting materials that contain a thiol and a suitable dielectrophile or by constructing the ring through cyclization reactions.

Approaches to the Tetrahydro-2H-thiopyran-3-amine Core

The synthesis of the central tetrahydro-2H-thiopyran-3-amine scaffold is a critical step. This can be achieved through various strategies that first form the thioether ring, followed by the introduction of the amine functionality at the C3 position.

The construction of the tetrahydrothiopyran ring can be approached in several ways. One common method involves the reaction of a dielectrophile with a sulfide (B99878) source. For instance, the cyclization of a 1,5-dihalopentane with sodium sulfide can yield the basic thiopyran ring system.

Another approach involves the hetero-Diels-Alder reaction, which can provide a more controlled route to substituted thiopyrans. The reaction of a thioaldehyde or thioketone with a suitable diene can construct the six-membered ring with functionalities that can be further manipulated to introduce the desired amine group.

| Strategy | Reactants | Conditions | Advantages | Disadvantages |

| Dielectrophile Cyclization | 1,5-dihalopentane, Sodium Sulfide | Typically in a polar solvent like ethanol (B145695) or DMF | Simple, readily available starting materials | Can be low yielding, potential for polymer formation |

| Hetero-Diels-Alder | Thioaldehyde, Diene | Often requires Lewis acid catalysis | Good control over regiochemistry and stereochemistry | Thioaldehydes can be unstable |

Once the thiopyran ring is formed, often as a ketone (tetrahydro-2H-thiopyran-3-one), the amine group can be introduced at the C3 position. Reductive amination of the ketone with ammonia (B1221849) or a protected amine equivalent is a direct method.

For stereoselective synthesis, chiral auxiliaries or catalysts can be employed during the amination process. For example, the use of a chiral amine in the reductive amination can lead to the formation of one enantiomer in excess. Alternatively, the ketone can be reduced to an alcohol, which can then be converted to the amine via a Mitsunobu reaction with an appropriate nitrogen nucleophile or through activation of the hydroxyl group followed by nucleophilic substitution with an azide (B81097) and subsequent reduction. This two-step process allows for inversion of stereochemistry at the C3 position.

| Method | Precursor | Reagents | Key Features |

| Reductive Amination | Tetrahydro-2H-thiopyran-3-one | Ammonia, NaBH3CN or H2/Pd-C | Direct conversion of ketone to amine |

| From Alcohol | Tetrahydro-2H-thiopyran-3-ol | 1. Mesyl chloride, Et3N 2. NaN3 3. H2/Pd-C | Allows for stereochemical control via SN2 inversion |

Introduction of the N-(3-Ethoxypropyl) Moiety

With the tetrahydro-2H-thiopyran-3-amine core in hand, the final step is the introduction of the 3-ethoxypropyl group onto the nitrogen atom. This is typically achieved through N-alkylation reactions.

Reductive amination is a highly effective method for N-alkylation. This involves the reaction of the primary amine, tetrahydro-2H-thiopyran-3-amine, with 3-ethoxypropanal. The intermediate imine is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the aldehyde starting material.

| Reducing Agent | Solvent | Typical Reaction Conditions |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol or Ethanol | pH control often necessary (pH 6-7) |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane or 1,2-Dichloroethane | No pH control needed, generally milder |

An alternative approach to N-alkylation is the nucleophilic substitution reaction between tetrahydro-2H-thiopyran-3-amine and a 3-ethoxypropyl halide (e.g., 1-bromo-3-ethoxypropane (B1266903) or 1-chloro-3-ethoxypropane). This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrogen halide formed during the reaction. The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF or acetonitrile (B52724) often being preferred.

| Halogenated Precursor | Base | Solvent | Considerations |

| 1-Bromo-3-ethoxypropane | Triethylamine (Et3N) | Acetonitrile (CH3CN) | Risk of over-alkylation if reaction conditions are not controlled |

| 1-Chloro-3-ethoxypropane | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Higher temperatures may be required compared to the bromo-analog |

Amine-Acid Coupling Reactions and Derivatives

A robust and widely applicable method for the synthesis of this compound involves a two-step sequence commencing with an amine-acid coupling reaction to form an amide intermediate, followed by the reduction of this amide to the desired secondary amine. This pathway offers a high degree of control and is suitable for constructing a wide array of N-substituted derivatives from common starting materials.

The initial step requires the formation of an amide bond between the core heterocyclic amine, tetrahydro-2H-thiopyran-3-amine, and the carboxylic acid side chain, 3-ethoxypropanoic acid. This transformation is typically not spontaneous and requires the activation of the carboxylic acid. A host of coupling reagents, developed extensively for peptide synthesis and medicinal chemistry, can be employed to facilitate this reaction. nih.govluxembourg-bio.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine of the thiopyran ring to form the stable amide, N-(tetrahydro-2H-thiopyran-3-yl)-3-ethoxypropanamide. nih.gov

The subsequent and final step is the reduction of the amide carbonyl group. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, readily reducing primary, secondary, and tertiary amides to their corresponding amines. luxembourg-bio.comhepatochem.com The mechanism involves the addition of a hydride to the carbonyl carbon, ultimately leading to the cleavage of the C-O bond and the formation of the target secondary amine. Care must be taken to select a reducing agent that does not affect the thioether linkage in the heterocyclic ring. While LiAlH₄ is generally compatible, more chemoselective modern reagents, such as borane (B79455) complexes or hydrosilylation catalysts, can also be employed, particularly if other sensitive functional groups are present. rsc.orgorganic-chemistry.org An expeditious method involves amide activation with triflic anhydride (B1165640) (Tf₂O) followed by reduction with sodium borohydride, which has been shown to be tolerant of various functional groups. rsc.org

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Amide Coupling | Tetrahydro-2H-thiopyran-3-amine + 3-Ethoxypropanoic acid; EDC, HOBt, DIPEA; Solvent: DMF or CH₂Cl₂ | N-(tetrahydro-2H-thiopyran-3-yl)-3-ethoxypropanamide |

| 2 | Amide Reduction | 1) LiAlH₄ or B₂H₆ in THF; 2) Aqueous workup | This compound |

Convergent and Divergent Synthetic Routes for Analogues

The synthesis of analogues of this compound can be strategically approached using either convergent or divergent methodologies, enabling the efficient generation of a library of related compounds for structure-activity relationship (SAR) studies.

Divergent Synthesis: A divergent approach is highly effective for creating a wide variety of analogues from a single, common intermediate. In this context, tetrahydro-2H-thiopyran-3-one serves as an ideal precursor. This key intermediate can be synthesized through methods analogous to those used for the isomeric 4-thiopyranone, potentially involving an intramolecular Dieckmann condensation of a suitable thio-diester.

From this ketone, the parent amine, tetrahydro-2H-thiopyran-3-amine, can be generated via reductive amination using ammonia. masterorganicchemistry.com This primary amine can then be reacted with a library of different aldehydes or ketones in a series of parallel reductive amination reactions to produce a diverse set of N-substituted analogues. Alternatively, the ketone itself can be directly subjected to reductive amination with various primary amines to achieve the same goal in a single step. masterorganicchemistry.comnih.gov This strategy allows for the rapid "divergence" from one common starting material to many unique final products.

Convergent Synthesis: A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages of the synthesis. For the target compound and its analogues, this would involve the synthesis of the tetrahydro-2H-thiopyran-3-amine core and a separate synthesis of the desired side chain.

The table below illustrates how different synthetic strategies can be used to generate analogues.

| Strategy | Key Intermediate | Diversification Reaction | Example Analogue Precursors |

|---|---|---|---|

| Divergent | Tetrahydro-2H-thiopyran-3-one | Reductive Amination | Cyclopropylamine, Benzylamine, 3-methoxypropylamine |

| Convergent | Tetrahydro-2H-thiopyran-3-amine | Amide Coupling / Reduction | 4-propoxypropanoic acid, 3-isopropoxypropanoic acid |

| Convergent | Tetrahydro-2H-thiopyran-3-amine | Reductive Amination | 4-propoxypropanal, 3-isopropoxypropanal |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound, providing more sustainable alternatives to traditional methods.

One of the most promising green strategies for N-alkylation is the "borrowing hydrogen" or acceptorless dehydrogenative coupling (ADC) methodology. rsc.orgorganic-chemistry.org This approach allows for the direct N-alkylation of an amine using an alcohol as the alkylating agent. In this case, tetrahydro-2H-thiopyran-3-amine could be reacted directly with 3-ethoxypropan-1-ol. The reaction is typically catalyzed by a transition metal complex (e.g., based on Iridium, Ruthenium, or Cobalt) which facilitates the temporary oxidation of the alcohol to an aldehyde in situ. rsc.orgnih.gov The aldehyde then forms an imine with the amine, which is subsequently reduced by the "borrowed" hydrogen from the catalyst. The only byproduct of this highly atom-economical process is water, making it a significantly greener alternative to methods that use alkyl halides (generating salt waste) or the multi-step amide coupling/reduction pathway (which has poor atom economy due to the use of stoichiometric activating and reducing agents). rsc.org

Another avenue for sustainable synthesis lies in the use of biocatalysis . Enzymes can be used to form amide bonds under mild, aqueous conditions, circumventing the need for harsh reagents and organic solvents. rsc.orgrsc.org For the amide coupling route, enzymes such as Candida antarctica lipase (B570770) B (CAL-B) or engineered amide bond synthetases could potentially catalyze the reaction between tetrahydro-2H-thiopyran-3-amine and an ester of 3-ethoxypropanoic acid. rsc.org These biocatalytic methods offer high selectivity and generate minimal waste, aligning closely with green chemistry ideals. researchgate.netnih.gov

The following table compares the different synthetic routes from a green chemistry perspective.

| Synthetic Route | Alkylating Agent | Byproducts | Atom Economy | Sustainability Advantages/Disadvantages |

|---|---|---|---|---|

| Amide Coupling / Reduction | 3-Ethoxypropanoic Acid | Coupling agent waste (e.g., DCU), Hydride waste | Low | Disadvantage: Multi-step, poor atom economy, significant waste generation. |

| Reductive Amination | 3-Ethoxypropanal | Water | High | Advantage: One-pot reaction, high atom economy. Disadvantage: Requires synthesis of the aldehyde. |

| Acceptorless Dehydrogenative Coupling | 3-Ethoxypropan-1-ol | Water, H₂ | Very High | Advantage: Uses readily available alcohols, only water/H₂ as byproduct, highly atom-economical. |

| Biocatalytic Amidation | Ester of 3-Ethoxypropanoic Acid | Alcohol | Moderate | Advantage: Mild aqueous conditions, high selectivity, biodegradable catalyst. Disadvantage: May require enzyme engineering for specific substrates. |

Chemical Reactivity and Mechanistic Investigations of N 3 Ethoxypropyl Tetrahydro 2h Thiopyran 3 Amine

Reactivity Profile of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it both a potent nucleophile and a base, enabling its participation in a wide array of chemical reactions. libretexts.org

Nucleophilic Character in Organic Transformations

The defining characteristic of the secondary amine in N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine is its nucleophilicity. The available lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers. libretexts.org This reactivity is fundamental to the formation of new carbon-nitrogen bonds. For instance, in reactions with alkyl halides, the amine acts as a nucleophile, displacing the halide to form a tertiary amine. However, such alkylation reactions can be difficult to control and may lead to overalkylation, forming a quaternary ammonium salt, unless a large excess of the starting amine is used. msu.eduacs.org

Acylation, Sulfonylation, and Carbamo-alkylation Reactions

The nucleophilic nature of the secondary amine allows it to readily react with acylating, sulfonylating, and related agents. These reactions are crucial for the synthesis of amides, sulfonamides, and ureas, respectively.

Acylation: In the presence of acyl chlorides or acid anhydrides, the amine undergoes acylation to form a stable N,N-disubstituted amide. This reaction is typically rapid at room temperature and is often performed with a base to neutralize the acidic byproduct (e.g., HCl). britannica.comlibretexts.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields a sulfonamide. libretexts.org This reaction is a reliable method for forming stable sulfur-nitrogen bonds. organic-chemistry.orgcbijournal.com

Carbamo-alkylation: Reactions with isocyanates provide a direct route to substituted ureas. The amine's lone pair attacks the electrophilic carbon of the isocyanate, leading to the corresponding urea derivative. britannica.com

| Reaction Type | Electrophilic Reagent | Product Class |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N,N-Disubstituted Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Carbamo-alkylation | Isocyanate (R-NCO) | Substituted Urea |

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine / Quaternary Ammonium Salt |

Mannich-type Reactions and Related Condensations

Secondary amines are key components in the Mannich reaction, a three-component condensation involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton (like a ketone or phenol). researchgate.nettaylorandfrancis.com The reaction proceeds through the initial formation of an iminium ion from the amine and formaldehyde. wikipedia.org This electrophilic iminium ion is then attacked by the enol form of the carbonyl compound, resulting in the formation of a β-amino-carbonyl compound, known as a Mannich base. libretexts.orgchemeurope.com The use of a secondary amine like this compound ensures the formation of a stable tertiary amine product.

Hydroamination Reactions and Catalytic Applications

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond (alkene, alkyne, or allene). wikipedia.org While thermodynamically favorable, this reaction often requires a catalyst to proceed at a practical rate. libretexts.org Secondary alkyl amines can participate in intermolecular hydroamination reactions with unactivated olefins, often catalyzed by transition metals or photoredox catalysts, to yield tertiary amines. nih.gov These reactions are highly atom-economical and provide a direct method for C-N bond formation. princeton.edu For example, catalytic protocols have been developed for the anti-Markovnikov addition of secondary amines to olefins, proceeding through an aminium radical cation intermediate under visible light irradiation. nih.gov When reacting with alkynes, secondary amines typically yield enamines. libretexts.orgresearchgate.net

Reactivity and Transformations of the Tetrahydrothiopyran (B43164) Ring System

The tetrahydrothiopyran ring contains a thioether (sulfide) linkage, which is the primary site of reactivity within this portion of the molecule. This sulfur atom is susceptible to oxidation and can influence reactions at adjacent carbons.

Oxidation Pathways of the Thioether Linkage

The sulfur atom in the thioether linkage exists in a lower oxidation state and can be readily oxidized. The most common transformation is the oxidation to a sulfoxide and subsequently to a sulfone. acsgcipr.orgresearchgate.net This process is typically achieved using common oxidizing agents.

The oxidation can be controlled to selectively produce either the sulfoxide or the sulfone. organic-chemistry.org

Formation of Sulfoxide: Using a stoichiometric amount of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid, can selectively yield the sulfoxide. rsc.orgresearchgate.net Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to prevent over-oxidation. acsgcipr.org

Formation of Sulfone: The use of excess or stronger oxidizing agents will typically lead to the formation of the sulfone, where the sulfur atom is in its highest oxidation state. rsc.orgresearchgate.net

Various catalytic systems, often employing metals like zinc, tantalum, or niobium in conjunction with H₂O₂, have been developed to improve the efficiency and selectivity of these oxidations. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can dictate whether the sulfoxide or sulfone is the major product. rsc.orgresearchgate.net

| Oxidizing Agent (Conditions) | Primary Product | Sulfur Oxidation State |

|---|---|---|

| H₂O₂ (1 equivalent) | Sulfoxide | +0 |

| H₂O₂ (>2 equivalents, catalyst) | Sulfone | +2 |

| Peroxy acid (e.g., m-CPBA) | Sulfoxide or Sulfone | +0 or +2 |

| Selectfluor® | Sulfoxide or Sulfone | +0 or +2 |

Ring-Opening and Rearrangement Reactions

The tetrahydrothiopyran ring is a stable six-membered heterocycle. However, under specific conditions, it can undergo ring-opening reactions. The cleavage of carbon-sulfur bonds in sulfur heterocycles is a known process, often facilitated by the introduction of activating groups or the use of specific reagents. nih.gov For instance, microbial metabolism has been shown to effect the ring cleavage of various organosulfur compounds, where the C-S bond is typically the point of enzymatic attack, often following oxidation at the sulfur or adjacent carbon atoms. nih.gov

In the context of synthetic chemistry, rearrangement reactions of sulfur-containing heterocycles are well-established and can be anticipated for derivatives of this compound.

Pummerer Rearrangement: Should the sulfur atom in the tetrahydrothiopyran ring be oxidized to a sulfoxide, a Pummerer rearrangement could be initiated. This reaction typically involves the treatment of a sulfoxide with an activating agent, such as acetic anhydride (B1165640), leading to the formation of an α-acyloxy thioether. wikipedia.org The mechanism proceeds through the formation of a thionium ion intermediate, which is then trapped by a nucleophile. wikipedia.orgnih.gov For the target molecule, this would involve oxidation of the sulfide (B99878) to a sulfoxide, followed by treatment with an acylating agent to yield a functionalized product at the carbon adjacent to the sulfur.

Stevens and Sommelet-Hauser Rearrangements: These rearrangements are characteristic of sulfonium and quaternary ammonium salts. wikipedia.orgwikipedia.org If the secondary amine of this compound is quaternized, or if the sulfur atom is converted into a sulfonium salt, these rearrangements could be plausible. The Stevens rearrangement is a 1,2-migration of a group from the heteroatom to an adjacent carbon of an ylide intermediate, formed by deprotonation with a strong base. wikipedia.orgresearchgate.net The Sommelet-Hauser rearrangement is a wikipedia.org-sigmatropic rearrangement of a benzylic quaternary ammonium ylide. wikipedia.orgchemistry-reaction.com While the target molecule lacks a benzylic group, analogous rearrangements in other systems suggest the potential for skeletal reorganization under basic conditions after appropriate derivatization.

Functionalization at Alpha- and Beta-Positions to Sulfur

The carbon atoms adjacent (alpha) and next-but-one (beta) to the sulfur atom in the tetrahydrothiopyran ring are key sites for functionalization.

Alpha-Functionalization: The protons on the carbon atoms alpha to the sulfur are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with a variety of electrophiles to introduce new functional groups. This approach has been demonstrated for the parent tetrahydrothiopyran. The lithiation of tetrahydrothiopyran using a strong base like sec-butyllithium in the presence of a ligand such as TMEDA (tetramethylethylenediamine), followed by trapping with an electrophile, allows for the introduction of a wide range of substituents at the α-position.

Table 1: Examples of Alpha-Functionalization of Tetrahydrothiopyran via Lithiation-Trapping

Beta-Functionalization: Direct functionalization at the beta-position to the sulfur atom is more challenging. However, it can be achieved through multi-step sequences. For instance, the introduction of a functional group at the alpha-position that can then direct further reactions at the beta-position is a possible strategy. Alternatively, ring-opening and re-closing strategies could be employed to build in functionality at the desired position. In related telluride systems, functionalization at the beta-position has been shown to influence the reactivity of the chalcogen atom.

Intramolecular Cyclization and Annelation Reactions

Intramolecular reactions that lead to the formation of new rings are powerful tools in organic synthesis. For a molecule like this compound, both the nitrogen and the ethoxypropyl side chain could potentially participate in such reactions.

Intramolecular Cyclization: The synthesis of the tetrahydrothiopyran ring itself can be achieved through intramolecular cyclization. For example, the thia-Prins cyclization, an analogue of the well-known Prins cyclization, can be used to construct tetrahydrothiophene and tetrahydrothiopyran rings from thioacrylates. This type of reaction involves the cyclization of a sulfur-containing nucleophile onto an electrophilic carbon, often generated from an aldehyde or its equivalent. While this is a method for the synthesis of the core ring structure, similar principles of intramolecular cyclization could be applied to the side chain of the target molecule to form bicyclic structures.

Annelation Reactions: Annelation, or annulation, is the formation of a new ring fused to an existing one. The tetrahydrothiopyran ring of this compound could serve as the foundation for building more complex polycyclic systems. For example, reactions that form a new ring by connecting the nitrogen atom of the side chain to one of the carbon atoms of the thiopyran ring would result in a fused heterocyclic system. Such reactions are often mediated by the introduction of appropriate functional groups that can react intramolecularly. The synthesis of thiomorpholines and other related heterocycles can be achieved through annulation reactions involving a bis-electrophile that reacts with a β-amino thiol.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and application. Kinetic and isotopic labeling studies are two of the most powerful tools for this purpose.

Kinetic Studies: By measuring the rate of a reaction under different conditions (e.g., varying concentrations of reactants, temperature, or catalyst), a rate law can be determined. This provides valuable information about the species involved in the rate-determining step of the reaction. For any of the potential reactions of this compound, kinetic studies would be essential to understand the reaction mechanism. For example, in a potential rearrangement reaction, kinetic analysis could help to distinguish between a concerted and a stepwise pathway.

Isotopic Studies: Isotopic labeling involves replacing one or more atoms in a reactant with a heavier isotope (e.g., replacing hydrogen with deuterium or carbon-12 with carbon-13). researchgate.net By tracking the position of the isotope in the products, the movement of atoms during the reaction can be followed. This can provide definitive evidence for or against a proposed mechanism. For instance, in a rearrangement reaction, labeling a specific carbon atom in the tetrahydrothiopyran ring and then determining its position in the rearranged product could elucidate the exact bond-breaking and bond-forming events. The kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution, can also provide information about the transition state of the rate-determining step.

While specific kinetic and isotopic studies on this compound are not currently available, the principles of these methods are broadly applicable and would be indispensable for a thorough investigation of its chemical reactivity.

Coordination Chemistry and Ligand Applications of N 3 Ethoxypropyl Tetrahydro 2h Thiopyran 3 Amine

Application as Ligands in Homogeneous and Heterogeneous Catalysis

Asymmetric Catalysis Utilizing Chiral Derivatives

The potential for N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine to serve as a ligand in asymmetric catalysis hinges on the synthesis of its chiral derivatives. In theory, the stereogenic center at the 3-position of the tetrahydro-2H-thiopyran ring could be exploited to induce enantioselectivity in a variety of metal-catalyzed reactions.

Hypothetically, chiral variants of this ligand could be synthesized and subsequently complexed with transition metals such as rhodium, iridium, palladium, or copper. These complexes could then be investigated as catalysts in reactions like asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The success of such catalysts would depend on the specific steric and electronic properties conferred by the ligand to the metal center, which would influence the approach of the substrate and the transition state energies of the enantiomeric pathways.

However, a thorough search of scientific databases and chemical literature reveals no published reports on the synthesis of chiral derivatives of this compound or their application in any form of asymmetric catalysis. Therefore, no data on enantiomeric excess, yields, or specific reaction conditions can be provided.

Computational Studies on Metal-Ligand Binding Affinities and Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of catalytic reactions and predicting the efficacy of ligands. Such studies could, in principle, be applied to metal complexes of this compound to understand its binding properties and the energetics of potential catalytic cycles.

Theoretical investigations could model the coordination of the ligand to various metal centers, exploring the preferred coordination modes and calculating the metal-ligand binding affinities. These calculations would provide insight into the stability of the resulting complexes. Furthermore, computational modeling could map out the entire catalytic cycle for a given reaction, identifying key intermediates and transition states. This would allow for the determination of the rate-determining step and provide a theoretical basis for the rational design of more efficient catalysts.

Unfortunately, as with its application in asymmetric catalysis, there is no evidence of any computational studies having been performed on this compound or its metal complexes. The scientific community has not yet directed its focus toward a theoretical examination of this compound's potential in coordination chemistry and catalysis.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

1D and 2D NMR Techniques for Structural Elucidation Beyond Basic Assignment

Beyond standard one-dimensional (1D) ¹H and ¹³C NMR for basic spectral assignments, a suite of two-dimensional (2D) NMR experiments is necessary for the unambiguous structural confirmation of N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the ethoxypropyl side chain and the tetrahydrothiopyran (B43164) ring. For instance, it would show correlations between the methylene (B1212753) protons of the ethoxy group and the adjacent methylene protons, as well as the coupling pathways between protons on the thiopyran ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is essential for assigning the ¹³C signals corresponding to each protonated carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC would be critical in establishing the connectivity between the ethoxypropyl side chain and the tetrahydrothiopyran ring, for example, by showing a correlation between the protons on the nitrogen-adjacent methylene group of the side chain and the C3 carbon of the thiopyran ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule in solution. For instance, NOESY could reveal whether the ethoxypropyl substituent at the C3 position of the thiopyran ring is in an axial or equatorial orientation by showing correlations to other axial or equatorial protons on the ring.

A hypothetical table of expected ¹³C NMR chemical shifts is presented below, based on general values for similar functional groups.

| Atom Number | Functional Group | Hypothetical ¹³C Chemical Shift (ppm) |

| C2 | CH₂-S | 30-40 |

| C3 | CH-N | 50-60 |

| C4 | CH₂ | 25-35 |

| C5 | CH₂ | 25-35 |

| C6 | CH₂-S | 30-40 |

| C1' | N-CH₂ | 45-55 |

| C2' | CH₂ | 25-35 |

| C3' | CH₂-O | 65-75 |

| C4' | O-CH₂ | 60-70 |

| C5' | CH₃ | 10-20 |

Dynamic NMR for Conformational Exchange Studies

The tetrahydrothiopyran ring is not planar and exists in dynamic equilibrium between different conformations, primarily chair and boat forms. Dynamic NMR (DNMR) is a powerful technique to study these conformational exchange processes. By recording NMR spectra at variable temperatures, it is possible to observe changes in the lineshapes of the signals.

At room temperature, the ring inversion of the tetrahydrothiopyran moiety is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, this inversion process slows down. At the coalescence temperature, the signals for the axial and equatorial protons broaden and merge. At even lower temperatures (the slow-exchange regime), separate, sharp signals for each distinct proton in the frozen conformations can be observed.

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides valuable quantitative data on the conformational flexibility of the thiopyran ring. For related six-membered heterocyclic rings, these energy barriers are typically in the range of 10-12 kcal/mol.

Mass Spectrometry for Reaction Monitoring and Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to analyze the purity of this compound. Furthermore, these hyphenated techniques are instrumental in monitoring the progress of its synthesis. By taking aliquots from a reaction mixture over time, one can track the disappearance of starting materials and the appearance of the product and any intermediates or byproducts.

The fragmentation pattern observed in the mass spectrum provides structural information. Electron Ionization (EI) would likely lead to characteristic fragmentation of the ethoxypropyl side chain and the thiopyran ring. For instance, cleavage alpha to the nitrogen or the ether oxygen, and fragmentation of the thiopyran ring would be expected. Analysis of these fragment ions can help in confirming the proposed structure and in elucidating reaction mechanisms by identifying intermediates.

A hypothetical table of expected mass-to-charge ratios (m/z) for the parent ion and major fragments is shown below.

| m/z | Ion |

| 217.14 | [M]⁺ (Molecular Ion) |

| 202.12 | [M - CH₃]⁺ |

| 172.10 | [M - C₂H₅O]⁺ |

| 116.06 | [M - C₅H₁₁NO]⁺ (Thiopyran fragment) |

| 101.12 | [C₅H₁₃NO]⁺ (Side chain fragment) |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt thereof can be grown, this technique would yield precise bond lengths, bond angles, and torsion angles.

This analysis would unambiguously determine the preferred conformation of the tetrahydrothiopyran ring (e.g., chair, twisted boat) in the crystal lattice. It would also reveal the precise orientation of the ethoxypropyl substituent, confirming whether it adopts an axial or equatorial position.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal and reveals any significant intermolecular interactions, such as hydrogen bonds involving the secondary amine, or weaker van der Waals interactions. These interactions are crucial for understanding the solid-state properties of the compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Environmental Effects

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" for the compound and are excellent for identifying the presence of specific functional groups.

N-H stretch: A characteristic absorption band for the secondary amine would be expected in the IR spectrum, typically in the region of 3300-3500 cm⁻¹.

C-H stretches: Aliphatic C-H stretching vibrations from the methylene and methyl groups would appear around 2850-3000 cm⁻¹.

C-O stretch: A strong absorption band corresponding to the C-O-C stretch of the ether linkage would be prominent, usually in the 1050-1150 cm⁻¹ region.

C-N stretch: The C-N stretching vibration would be observed in the 1000-1250 cm⁻¹ region.

C-S stretch: The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.

Changes in the position and shape of these vibrational bands can provide information about the molecular environment. For instance, hydrogen bonding involving the N-H group would cause a broadening and a shift to lower frequency of its stretching band. Comparing the spectra of the compound in different solvents (of varying polarity) could reveal information about solvent-solute interactions.

A summary of expected characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| C-H (aliphatic) | Stretch | 2850-3000 |

| C-O (ether) | Stretch | 1050-1150 |

| C-N | Stretch | 1000-1250 |

| C-S | Stretch | 600-800 |

Computational and Theoretical Chemistry Studies

Derivatives and Analogues of N 3 Ethoxypropyl Tetrahydro 2h Thiopyran 3 Amine

Systematic Structural Modifications and Their Impact on Reactivity

The chemical reactivity and biological activity of N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine can be systematically tuned through targeted structural modifications. These changes can be broadly categorized into variations of the N-substituent and modifications to the tetrahydrothiopyran (B43164) ring.

Variation of the N-Substituent: Alkyl Chain Length, Branching, and Heteroatom Introduction

The N-(3-ethoxypropyl) group offers a versatile handle for chemical modification. Altering the length, branching, and heteroatom content of this substituent can significantly influence the compound's physicochemical properties, such as its basicity, lipophilicity, and hydrogen bonding capacity.

Alkyl Chain Length and Branching: The length of the alkyl chain on the nitrogen atom can impact the steric hindrance around the amine, thereby affecting its nucleophilicity and reactivity in substitution reactions. An increase in chain length generally leads to a slight increase in basicity due to the inductive effect of the additional alkyl groups. However, excessive chain length can introduce conformational flexibility, which may be advantageous or detrimental depending on the desired interaction with a biological target. Branching on the alkyl chain, such as the introduction of methyl or ethyl groups, can create more defined three-dimensional structures and can influence the compound's metabolic stability by shielding certain positions from enzymatic degradation.

Heteroatom Introduction: The incorporation of heteroatoms like oxygen, nitrogen, or sulfur into the N-substituent can introduce new functional groups capable of forming hydrogen bonds or coordinating with metal ions. For instance, replacing the ethoxy group with other alkoxy groups or introducing an amide or sulfonamide linkage can modulate the electronic properties and reactivity of the amine. The introduction of additional amine groups could lead to polyamine analogues with altered basicity and potential for multiple points of interaction.

| Modification Type | Example of Modified Substituent | Expected Impact on Reactivity and Properties |

| Alkyl Chain Elongation | N-(4-Butoxypropyl) | Increased lipophilicity, potential for enhanced van der Waals interactions. |

| Alkyl Chain Branching | N-(3-Isopropoxypropyl) | Increased steric hindrance, potential for altered metabolic stability. |

| Heteroatom Introduction (Oxygen) | N-(2-(2-Methoxyethoxy)ethyl) | Increased polarity and hydrogen bonding capacity. |

| Heteroatom Introduction (Nitrogen) | N-(3-(Dimethylamino)propyl) | Increased basicity, potential for additional ionic interactions. |

Modifications to the Tetrahydrothiopyran Ring: Substituent Effects and Ring Size Variation

The tetrahydrothiopyran ring provides a robust scaffold that can also be modified to fine-tune the molecule's properties.

Substituent Effects: The introduction of substituents on the tetrahydrothiopyran ring can have profound effects on its conformation and reactivity. Electron-withdrawing groups, such as halogens or nitro groups, can decrease the electron density of the ring and influence the acidity of adjacent protons. Conversely, electron-donating groups, like alkyl or alkoxy groups, can increase the ring's electron density. The position of substitution is also critical; for example, a substituent at the C-4 position could exist in either an axial or equatorial position, leading to different stereochemical outcomes in reactions.

Ring Size Variation: Altering the size of the heterocyclic ring from a six-membered tetrahydrothiopyran to a five-membered thiolane or a seven-membered thiepane (B16028) would significantly impact the ring strain and conformational flexibility. Five-membered rings are generally more planar, while seven-membered rings have a greater number of accessible conformations. These changes in ring size can affect the orientation of the amino substituent and its availability for chemical reactions or biological interactions. For instance, the ring-opening polymerization of cyclic thioesters is influenced by ring size, which affects monomer reactivity.

Synthesis and Characterization of Novel Compound Libraries

The development of novel derivatives of this compound is facilitated by combinatorial chemistry and parallel synthesis techniques. These approaches allow for the rapid generation of a large number of analogues for screening and optimization.

A common strategy for library synthesis involves the use of a common intermediate, such as tetrahydro-2H-thiopyran-3-amine, which can then be derivatized with a variety of N-substituents through methods like reductive amination or nucleophilic substitution.

General Synthetic Approach:

Scaffold Synthesis: Preparation of the core tetrahydro-2H-thiopyran-3-amine scaffold.

Combinatorial Derivatization: Reaction of the scaffold with a library of aldehydes, alkyl halides, or other electrophiles to introduce diverse N-substituents.

Purification and Characterization: Purification of the individual compounds, often using high-throughput methods like preparative HPLC, followed by characterization using techniques such as LC-MS and NMR spectroscopy.

| Library Type | Synthetic Strategy | Diversity Elements |

| N-Alkyl Library | Reductive amination of tetrahydro-2H-thiopyran-3-amine with a variety of aldehydes. | Different alkyl and aryl aldehydes. |

| N-Acyl Library | Acylation of tetrahydro-2H-thiopyran-3-amine with a library of acyl chlorides or carboxylic acids. | Various acyl groups with different electronic and steric properties. |

| Ring-Substituted Library | Synthesis of substituted tetrahydrothiopyran cores followed by N-alkylation. | Substituents at various positions on the thiopyran ring. |

The characterization of these libraries is crucial to confirm the identity and purity of each compound. High-throughput screening can then be employed to identify compounds with desired biological activities or material properties.

Structure-Reactivity and Structure-Ligand Activity Relationships

Understanding the relationship between the chemical structure and the reactivity or biological activity of these compounds is essential for rational design.

Structure-Reactivity Relationships (SRR): The reactivity of the amine is influenced by both electronic and steric factors. As discussed, the nature of the N-substituent and any substituents on the tetrahydrothiopyran ring will modulate the nucleophilicity of the nitrogen atom. Quantitative structure-reactivity relationship (QSRR) studies could be employed to correlate physicochemical parameters (e.g., pKa, logP, steric parameters) with reaction rates for a series of analogues.

Structure-Ligand Activity Relationships (SLAR): In the context of drug discovery, structure-activity relationship (SAR) studies are pivotal. By systematically modifying the structure of this compound and assessing the biological activity of the resulting analogues, it is possible to identify key structural features responsible for a particular biological effect. For example, if this scaffold were to be investigated as an inhibitor of a specific enzyme, SAR studies would help to map the binding pocket and optimize interactions.

| Structural Feature | Potential Impact on Ligand Activity |

| N-Ethoxypropyl chain | May interact with hydrophobic pockets or form hydrogen bonds. |

| Amine group | Can act as a hydrogen bond donor or acceptor, or form ionic interactions. |

| Tetrahydrothiopyran ring | Provides a specific 3D scaffold and can engage in van der Waals or hydrophobic interactions. |

| Sulfur atom | Can potentially form specific interactions, such as with metal ions in metalloenzymes. |

Computational modeling and molecular docking can be used to predict how different analogues might bind to a target protein, guiding the synthesis of more potent and selective compounds.

Biological Activity: Mechanistic in Vitro Investigations

Probing Molecular Interactions with Biomolecules in Cell-Free Systems

No publicly available research data could be identified that investigates the molecular interactions of N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine with biomolecules in cell-free systems.

Elucidation of Specific Binding Sites and Mechanisms of Action (e.g., enzyme inhibition, receptor modulation)

There is no available scientific literature detailing the specific binding sites or the mechanism of action for this compound. Studies concerning its potential as an enzyme inhibitor or a receptor modulator have not been published in the accessible scientific domain.

Rational Design of Analogues for Enhanced Mechanistic Efficacy

A search for studies on the rational design of analogues of this compound for enhanced mechanistic efficacy yielded no results. The foundational data on its biological activity, which would be necessary for such design studies, is not available.

Development of Chemical Probes for Target Identification and Validation

No information exists in the scientific literature regarding the development of chemical probes derived from this compound for the purpose of target identification and validation.

Data Tables

No data from in vitro studies on the biological activity of this compound is available to be presented in tabular format.

Future Research Directions and Translational Perspectives

Development of Next-Generation Synthetic Methodologies

The efficient and stereocontrolled synthesis of N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine is paramount for its future investigation. Current synthetic approaches to substituted tetrahydrothiopyrans often rely on multi-step sequences. Future research should focus on developing more atom-economical and convergent strategies.

Key areas for development include:

Asymmetric Organocatalysis: The use of chiral organocatalysts to construct the stereocenters of the tetrahydrothiopyran (B43164) ring in a single step is a promising avenue. researchgate.net Domino reactions, such as double Michael additions, could be employed to build the heterocyclic core with high enantioselectivity. researchgate.net

Transition-Metal Catalysis: Exploring transition-metal-catalyzed reactions, such as cycloadditions and C-H functionalization, could provide novel and efficient routes to the target molecule. rsc.orgacs.org For instance, a [4+2] cycloaddition reaction could be a powerful tool for constructing the thiopyran ring. rsc.org

Flow Chemistry: The implementation of continuous flow technologies could enable safer, more scalable, and highly optimized syntheses. This approach can be particularly advantageous for handling reactive intermediates and improving reaction efficiency.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Asymmetric Organocatalysis | High enantioselectivity, metal-free conditions | Development of novel chiral catalysts, optimization of domino reaction cascades researchgate.net |

| Transition-Metal Catalysis | High efficiency, novel bond formations | Exploration of new catalytic systems, C-H activation strategies rsc.orgacs.org |

| Flow Chemistry | Scalability, safety, process optimization | Reactor design, real-time reaction monitoring |

Exploration of Novel Catalytic Transformations and Applications

The amine functionality within this compound suggests its potential as an organocatalyst. The sulfur atom in the ring could also play a crucial role in modulating the catalyst's reactivity and selectivity.

Potential catalytic applications to be explored:

Asymmetric Catalysis: The chiral variants of this compound could be investigated as catalysts in a range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The tetrahydrothiopyran scaffold could provide a rigid and well-defined chiral environment.

Dual Catalysis: The presence of both a Lewis basic amine and a potentially coordinating sulfur atom opens the door to dual catalysis, where both functionalities participate in the catalytic cycle to enable novel transformations.

Photoredox Catalysis: Investigating the role of the sulfur atom in photoredox catalysis could lead to the discovery of new light-mediated reactions.

| Catalytic Application | Potential Role of the Compound | Illustrative Reaction Types |

| Asymmetric Catalysis | Chiral organocatalyst | Aldol, Michael, and Mannich reactions |

| Dual Catalysis | Bifunctional catalyst (Lewis base/Lewis acid) | Tandem or cascade reactions |

| Photoredox Catalysis | Photosensitizer or redox mediator | Light-induced organic transformations |

Deepening Mechanistic Understanding Through Advanced Physical Organic Chemistry

A thorough understanding of the reaction mechanisms is crucial for the rational design of more efficient catalysts and synthetic routes. Advanced physical organic chemistry techniques can provide invaluable insights into the behavior of this compound in chemical reactions.

Key areas of investigation:

Kinetic Studies: Detailed kinetic analysis of reactions catalyzed by this compound can help to elucidate the rate-determining steps and the role of different species in the catalytic cycle.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify and characterize reaction intermediates.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction pathways, providing a theoretical framework for understanding the observed reactivity and selectivity. mdpi.commdpi.com

Integration with Chemical Biology for the Discovery of Novel Molecular Tools

The structural similarity of the tetrahydrothiopyran motif to carbohydrates and other natural products suggests that this compound and its derivatives could have interesting biological activities. rsc.org

Translational perspectives in chemical biology include:

Probe Development: Fluorescently labeled or biotinylated derivatives could be synthesized to serve as chemical probes for studying biological processes.

Bioisosteric Replacement: The tetrahydrothiopyran ring can act as a bioisostere for other cyclic systems, such as piperidines or cyclohexanes, in the design of novel bioactive compounds. nih.gov The diverse pharmacological activities of thiopyran derivatives, including antimicrobial and anticancer properties, make this a promising area of research. rsc.orgresearchgate.net

Drug Discovery: Screening of a library of derivatives for activity against various biological targets could lead to the identification of new therapeutic leads. The amine functional group is a common feature in many drugs, and its presence in this scaffold could be advantageous for drug-receptor interactions. nih.gov

Computational-Guided Rational Design for Optimized Performance in Specific Applications

Computational chemistry offers a powerful tool for the rational design of molecules with tailored properties. sciopen.com By leveraging computational methods, the performance of this compound in specific applications can be optimized.

Key strategies for computational-guided design:

Structure-Activity Relationship (SAR) Studies: Computational modeling can be used to establish relationships between the structure of the molecule and its catalytic activity or biological function. nih.gov

Virtual Screening: Large virtual libraries of derivatives can be screened computationally to identify candidates with improved properties before undertaking their synthesis.

Catalyst Design: Computational tools can aid in the design of new catalysts based on this scaffold with enhanced selectivity and reactivity for specific chemical transformations. rsc.org

| Computational Approach | Objective | Expected Outcome |

| Structure-Activity Relationship (SAR) | To understand how structural modifications affect function | Predictive models for designing improved molecules nih.gov |

| Virtual Screening | To identify promising candidates from large libraries | Prioritization of synthetic targets |

| Catalyst Design | To create catalysts with tailored properties | Novel catalysts with enhanced performance rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine, and how can purity be optimized?

- Methodological Answer : A common approach involves condensation reactions between tetrahydro-2H-thiopyran-3-amine derivatives and 3-ethoxypropyl halides. For example, refluxing in a polar solvent (e.g., methanol or ethanol) under nitrogen with a base (e.g., cesium carbonate) can facilitate the reaction. Purification via column chromatography on alumina (Al₂O₃) using gradients of ethyl acetate/hexane (0–100%) yields purified product. Elemental analysis (C, H, N) and HRMS (ESI) are critical for confirming molecular weight and purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., δ ~58–68 ppm for ethoxypropyl carbons, δ ~46–58 ppm for thiopyran ring carbons) .

- IR Spectroscopy : Identify functional groups (e.g., C-O-C stretching at ~1122 cm⁻¹ for the ethoxy group, C=S vibrations in thiopyran at ~600–700 cm⁻¹) .

- Melting Point Analysis : Confirm crystallinity (e.g., melting range ~104–107°C for analogous compounds) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods during synthesis due to potential amine volatility. Waste should be segregated and disposed via certified chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers investigate host-guest interactions of this compound with cyclodextrins for drug delivery applications?

- Methodological Answer : Prepare inclusion complexes by mixing equimolar amounts of the compound and β-cyclodextrin in hot ethanol/water. Evaporate solvents at 50–55°C to form solid complexes. Characterize via:

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles of the complex vs. individual components.

- ¹H NMR in D₂O : Observe shifts in proton signals due to encapsulation .

Q. What experimental strategies resolve contradictions in solubility data under varying pH/temperature conditions?

- Methodological Answer : Conduct phase transition studies using dynamic light scattering (DLS) and Raman spectroscopy. For example:

- Raman Spectroscopy : Monitor O-H stretching (~3200–3500 cm⁻¹) and C-S vibrations to assess hydration/dehydration behavior in aqueous solutions.

- Cloud Point Measurements : Determine solubility thresholds by heating/cooling solutions and observing turbidity changes .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT calculations) against target receptors (e.g., neurotransmitter transporters). Validate predictions with in vitro assays (e.g., binding affinity studies using radiolabeled ligands) .

Contradictions and Validation

- Synthetic Yield Variability : reports yields as low as 17.9% for similar amines, highlighting the need for optimized stoichiometry (e.g., excess amine or halide) and reaction time extensions .

- Thermal Stability : Discrepancies in melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.